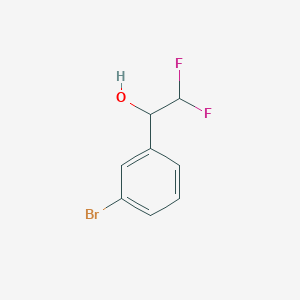

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAKNZDZYSNZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 3 Bromophenyl 2,2 Difluoroethan 1 Ol

Regioselective and Stereoselective Synthesis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

Achieving stereocontrol in the synthesis of chiral molecules containing multiple fluorine atoms is a key challenge in organic chemistry. nih.govki.si Methodologies for the stereoselective construction of this compound focus on creating the chiral carbinol center with high fidelity.

Enantioselective Nucleophilic Additions to Carbonyl Precursors

One of the most direct routes to chiral alcohols is the asymmetric nucleophilic addition to a prochiral carbonyl compound. In the context of synthesizing this compound, this involves the addition of a difluoromethyl nucleophile to 3-bromobenzaldehyde (B42254).

The generation of a difluoromethyl anion or its synthetic equivalent and its subsequent enantioselective addition can be achieved using various chiral catalysts or auxiliaries. Reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) can be activated by a fluoride (B91410) source to form a nucleophilic species. The presence of a chiral ligand complexed to a metal or a chiral organocatalyst can then direct the facial selectivity of the attack on the aldehyde, leading to an enantioenriched product.

Another approach involves the use of chiral difluoromethyl sulfoximines. nih.govnih.gov These reagents can add to aldehydes in a highly stereoselective manner, controlled by the resident chirality on the sulfoximine. Subsequent reductive cleavage of the sulfinyl group yields the desired enantiomerically enriched difluoromethyl alcohol. nih.govnih.gov This method offers high efficiency and stereoselectivity across a broad range of substrates. nih.gov

Diastereoselective Reduction of Substituted Difluoromethyl Ketones

An alternative and powerful strategy for accessing chiral alcohols is the asymmetric reduction of a prochiral ketone. nih.gov For the synthesis of this compound, the corresponding ketone precursor, 3'-bromo-2,2-difluoroacetophenone, is required. This ketone can then be reduced stereoselectively.

Catalytic asymmetric transfer hydrogenation (ATH) using metal catalysts, such as those based on ruthenium, is a well-established method for the enantioselective reduction of ketones. ki.si The use of chiral ligands, often diamines or amino alcohols, in complex with the metal center, facilitates the transfer of hydrogen from a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol) to the ketone in a stereodefined manner.

Furthermore, biocatalysis offers a highly selective and environmentally benign option. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantiomeric and diastereomeric excess. alaska.edu By screening a library of commercially available KREDs, it is often possible to identify an enzyme that provides the desired (R)- or (S)-enantiomer of the alcohol in high yield and purity. alaska.edu These enzymatic reactions are typically performed in aqueous buffer systems, sometimes with a co-solvent to aid substrate solubility, and utilize a cofactor like NAD(P)H, which is regenerated in situ. nih.gov

| Method | Precursor | Key Reagents/Catalyst | Selectivity |

| Asymmetric Nucleophilic Addition | 3-Bromobenzaldehyde | TMSCF₂H, Chiral Lewis Acid/Base | Enantioselective |

| Asymmetric Transfer Hydrogenation | 3'-Bromo-2,2-difluoroacetophenone | [Ru(arene)(chiral ligand)]Cl | Enantioselective |

| Biocatalytic Reduction | 3'-Bromo-2,2-difluoroacetophenone | Ketoreductase (KRED), NAD(P)H | Enantioselective |

Advanced Electrophilic Functionalization of Fluorinated Enol Silyl (B83357) Ethers

Silyl enol ethers are versatile nucleophiles in organic synthesis, enabling the regioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org The synthesis of this compound can be envisioned through the functionalization of a corresponding silyl enol ether.

A plausible route involves the preparation of the silyl enol ether of 3'-bromoacetophenone. Subsequent reaction with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, can introduce the fluorine atoms. However, achieving difluorination at the α-position in a controlled manner can be challenging.

A more advanced strategy involves the use of pre-fluorinated building blocks. For instance, a 2,2-difluoro enol silyl ether could be prepared and subsequently reacted with an electrophilic source of the 3-bromophenyl group. rsc.org Iron-catalyzed dicarbofunctionalization of enol silyl ethers represents another modern approach, where a fluoroalkyl halide and a Grignard reagent can be coupled in a single step, potentially offering a convergent route to the target structure. nih.gov

Functionalization Strategies Involving 3-Bromophenyl and 2,2-Difluoroethanol (B47519) Moieties

The aryl bromide functionality in this compound is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed reactions are foundational methods for forming carbon-carbon bonds. masterorganicchemistry.com The C-Br bond in this compound is susceptible to oxidative addition to a Pd(0) species, initiating the catalytic cycles of several key cross-coupling reactions. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This method is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups, including the hydroxyl group in the target molecule. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. masterorganicchemistry.comnih.gov This allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgucsb.edujk-sci.com The Sonogashira coupling is a highly reliable method for synthesizing aryl alkynes.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | Biaryl or Aryl-alkene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Diisopropylamine | Aryl Alkyne |

Copper-Catalyzed Arylated Etherification and Related C-O Bond Formation

Beyond carbon-carbon bond formation, the aryl bromide can also be used to form carbon-oxygen bonds. Copper-catalyzed C-O coupling reactions, often referred to as Ullmann-type reactions, are effective for synthesizing aryl ethers.

In this strategy, this compound can be reacted with a variety of alcohols or phenols in the presence of a copper catalyst, a suitable ligand (such as a diamine or phenanthroline derivative), and a base. nih.gov Recent advancements have enabled these reactions to proceed under milder conditions, even at room temperature, greatly expanding the substrate scope and functional group tolerance. nih.gov This allows for the synthesis of a diverse range of diaryl or alkyl aryl ethers derived from the core this compound structure.

Radical-Mediated Methodologies for Direct Difluoroethanol Unit Transfer

Radical-mediated reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of synthesizing this compound, a plausible approach involves the radical difluoromethylation of a suitable precursor, such as 3-bromobenzaldehyde. This strategy hinges on the generation of a difluoromethyl radical (•CF₂H), which can then add to the carbonyl group of the aldehyde.

Visible-light photoredox catalysis is a particularly attractive method for generating difluoromethyl radicals from readily available precursors. nih.govnih.gov Reagents such as bromodifluoromethane (B75531) (BrCF₂H) or sodium difluoromethanesulfinate (CF₂HSO₂Na) can serve as sources of the •CF₂H radical in the presence of a suitable photocatalyst and light. nih.govmdpi.com The catalytic cycle typically involves the excited state of the photocatalyst inducing the formation of the radical, which then engages in the desired chemical transformation.

A proposed radical-mediated synthesis of this compound is outlined below:

Generation of the Difluoromethyl Radical: A photocatalyst, upon irradiation with visible light, becomes excited and can then interact with a difluoromethyl precursor like BrCF₂H to generate the •CF₂H radical.

Addition to Aldehyde: The highly reactive •CF₂H radical adds to the carbonyl carbon of 3-bromobenzaldehyde, forming a new carbon-carbon bond and generating a radical intermediate.

Reduction and Protonation: The resulting radical intermediate is then reduced and protonated to yield the final product, this compound.

This methodology offers the advantage of using relatively mild reaction conditions and tolerating a wide range of functional groups, making it a versatile approach for the synthesis of difluoromethylated alcohols.

Illustrative Data for Radical Difluoromethylation of Heterocycles

| Entry | Photocatalyst | CF₂H Source | Solvent | Yield (%) |

| 1 | Eosin Y | CF₂HSO₂Na | DMSO | 64 |

| 2 | Rose Bengal | CF₂HSO₂Na | DMSO | 72 |

This data is adapted from a study on the difluoromethylation of quinoxalin-2-one and serves to illustrate the potential of photoredox catalysis for similar transformations. nih.gov

Multi-Component and One-Pot Synthetic Approaches

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel. jocpr.comresearchgate.netnih.govnih.gov These approaches are characterized by their high atom and step economy, reduced waste generation, and operational simplicity.

A hypothetical multi-component strategy for the synthesis of this compound could involve the convergence of three key components:

A 3-bromophenyl derivative (e.g., 3-bromobenzaldehyde or a related species).

A source of the difluoromethylene group.

A reducing agent or a component that facilitates the formation of the alcohol functionality.

While a specific MCR for this target molecule is not yet established in the literature, the principles of MCR design suggest that such a reaction is feasible. For instance, a reaction could be envisioned where an organometallic reagent derived from 3-bromobenzene reacts with a difluoromethyl synthon and a formaldehyde (B43269) equivalent in a single pot.

One-pot syntheses, which involve the sequential addition of reagents to a single flask without isolation of intermediates, also offer a streamlined route to the target compound. nih.gov A potential one-pot synthesis could involve the initial difluoromethylation of 3-bromobenzaldehyde to form the corresponding ketone, 1-(3-bromophenyl)-2,2-difluoroethan-1-one, followed by in-situ reduction to the desired alcohol. This approach would eliminate the need for purification of the intermediate ketone, thereby saving time and resources.

Catalyst Design and Ligand Optimization for Enhanced Selectivity and Yield

The development of efficient and selective catalysts is paramount in modern organic synthesis. For the synthesis of this compound, particularly in an enantiomerically pure form, the design of the catalyst and the optimization of ligands are critical. nih.gov Asymmetric synthesis of this chiral alcohol could be achieved through methods such as the asymmetric reduction of the corresponding ketone or the asymmetric addition of a difluoromethyl nucleophile to 3-bromobenzaldehyde.

In the case of asymmetric reduction, a chiral catalyst, typically a transition metal complex with a chiral ligand, would be employed to deliver a hydride to one face of the carbonyl group of 1-(3-bromophenyl)-2,2-difluoroethan-1-one preferentially. The design of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those based on the BINOL scaffold have proven effective in a variety of asymmetric transformations. mdpi.com

For an asymmetric addition route, a chiral Lewis acid catalyst could be used to coordinate to 3-bromobenzaldehyde, thereby creating a chiral environment that directs the nucleophilic attack of a difluoromethyl reagent to one face of the aldehyde. The optimization of the ligand attached to the Lewis acid would be key to maximizing the enantiomeric excess of the product. ProPhenol ligands, for example, have been successfully used in asymmetric aldol (B89426) reactions and could potentially be adapted for this purpose. nih.gov

The process of catalyst and ligand optimization often involves screening a library of ligands with varying steric and electronic properties to identify the optimal combination for a given reaction. This empirical approach, guided by mechanistic understanding, is essential for developing highly efficient and selective catalytic systems.

In Depth Mechanistic Investigations of 1 3 Bromophenyl 2,2 Difluoroethan 1 Ol Transformations

Elucidation of Reaction Pathways and Transition State Analysis

A comprehensive understanding of the reaction pathways for 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol would necessitate detailed computational modeling and experimental validation. Quantum mechanical calculations would be essential to map the potential energy surface for various transformations, identifying the structures of transition states and the associated activation energies for competing pathways. Such analyses would provide critical insights into the factors governing the selectivity of its reactions.

Kinetic Studies and Rate Law Determination

To date, no kinetic data or rate laws have been published for the reactions of this compound. Experimental kinetic studies would involve monitoring the reaction progress under various conditions (e.g., temperature, concentration of reactants, solvent polarity) to determine the reaction order with respect to each reactant. This information is fundamental to formulating a rate law that is consistent with a proposed reaction mechanism.

Hypothetical Kinetic Data for a Transformation of this compound

| Experiment | Initial [Substrate] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

This table represents hypothetical data for illustrative purposes only, as no experimental data has been found.

Spectroscopic Interrogation of Reactive Intermediates

The direct observation and characterization of reactive intermediates, such as carbocations or other transient species, are crucial for substantiating a proposed reaction mechanism. Advanced spectroscopic techniques, including low-temperature NMR, transient absorption spectroscopy, and mass spectrometry, are powerful tools for this purpose. Fluorinated alcohols, in general, are known to stabilize cationic reaction intermediates through their polar nature and hydrogen-bonding capabilities. acs.org However, specific spectroscopic studies on intermediates derived from this compound have not been reported.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic arrangement and electronic environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the hydrogen and carbon skeletons of the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals for each type of proton in the molecule. The aromatic region shows a complex multiplet pattern between δ 7.21 and 7.73 ppm, corresponding to the four protons on the 3-bromophenyl ring. The proton on the carbon bearing the hydroxyl group (CH-OH) appears as a triplet of doublets at δ 4.82 ppm. This splitting arises from coupling to the adjacent difluoromethyl proton and the hydroxyl proton. The difluoromethyl proton (CHF₂) presents as a triplet of doublets at δ 5.76 ppm, with a large coupling constant characteristic of geminal H-F coupling. A broad singlet at δ 2.71 ppm is assigned to the hydroxyl proton (-OH).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, recorded in CDCl₃ at 101 MHz, accounts for all eight carbon atoms in the structure. The carbon of the difluoromethyl group (CHF₂) appears as a triplet centered at δ 115.46 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF) of 245.0 Hz. The six carbons of the aromatic ring resonate in the range of δ 122.78 to 137.89 ppm. The carbon atom attached to the bromine (C-Br) is found at δ 122.78 ppm. The carbon bearing the hydroxyl and difluoromethyl groups (CH-OH) was not explicitly assigned in the referenced data but is expected to appear as a triplet in the region of δ 70-75 ppm due to coupling with the two fluorine atoms.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|---|

| CH-OH | 4.82 | td, J = 10.0, 4.7 | Not Reported | Expected as t, J ≈ 25 Hz |

| CHF₂ | 5.76 | td, J = 55.8, 4.7 | 115.46 | t, J = 245.0 |

| OH | 2.71 | s | - | - |

| Ar-H | 7.21-7.73 | m | - | - |

| Ar-C (C-Br) | - | - | 122.78 | s |

| Ar-C | - | - | 125.77 | t, J = 1.0 |

| Ar-C | - | - | 130.15 | t, J = 1.0 |

| Ar-C | - | - | 130.21 | s |

| Ar-C | - | - | 132.1 | s |

| Ar-C (C-ipso) | - | - | 137.89 | t, J = 3.0 |

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive and provides crucial information about the fluorine atoms in the molecule. The ¹⁹F NMR spectrum (376 MHz, CDCl₃) of this compound displays a signal at δ -127.53 ppm. pressbooks.pub In the provided data, this signal is described as a doublet with a coupling constant of 1.40 Hz. pressbooks.pub This small coupling likely corresponds to the vicinal coupling with the proton on the adjacent carbinol carbon (³JHF). Geminal fluorine-fluorine couplings (²JFF) are typically much larger, and the diastereotopic nature of the fluorine atoms would be expected to result in a more complex splitting pattern, such as an AB quartet, with additional coupling to the adjacent protons. The large one-bond carbon-fluorine coupling (¹JCF) of 245.0 Hz and the two-bond coupling (²JCF) to the carbinol carbon are key parameters observed in the ¹³C NMR spectrum that confirm the structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a clear correlation between the CH-OH proton (δ 4.82) and the CHF₂ proton (δ 5.76), confirming their vicinal relationship. Correlations among the aromatic protons would also help to assign their specific positions on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would link each proton signal directly to its attached carbon. For instance, it would show a correlation between the proton signal at δ 5.76 and the carbon signal at δ 115.46 (CHF₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish longer-range (2-3 bond) correlations. Key expected correlations would include the CHF₂ proton (δ 5.76) to the carbinol carbon (CH-OH) and the ipso-carbon of the aromatic ring. The carbinol proton (δ 4.82) would show correlations to the ipso-carbon and the ortho-carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. For this molecule, it could show through-space correlations between the carbinol proton and the ortho-protons of the aromatic ring, helping to define the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

The molecular formula of this compound is C₈H₇BrF₂O. The theoretical exact mass (monoisotopic mass) can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁹F, ¹⁶O, ⁷⁹Br).

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M(⁷⁹Br)]⁺• | C₈H₇⁷⁹BrF₂O | 235.9648 |

| [M(⁸¹Br)]⁺• | C₈H₇⁸¹BrF₂O | 237.9627 |

A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Alpha-cleavage: Cleavage of the C-C bond between the carbinol carbon and the aromatic ring, leading to a [M - C₆H₄Br]⁺ fragment.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule to give an [M - HF]⁺• ion.

Loss of the side chain: Cleavage resulting in the formation of a bromophenyl cation [C₆H₄Br]⁺ (m/z 155/157).

Loss of Bromine: Fragmentation leading to the loss of a bromine radical, resulting in a [M - Br]⁺ ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing confirmation of its functional groups. While an experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3500–3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100–3000 | Medium |

| C-H Stretch | Aliphatic (CH, CHF₂) | 3000–2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium to Weak |

| C-O Stretch | Alcohol | 1260–1050 | Strong |

| C-F Stretch | Difluoromethyl | 1150–1000 | Strong |

| C-Br Stretch | Aryl Halide | 690–515 | Medium to Strong |

The most prominent feature in the IR spectrum would be a strong, broad absorption band in the 3500–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group. Strong absorptions for the C-O and C-F stretching vibrations would also be expected in the fingerprint region.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique requires a well-ordered single crystal of the compound.

Currently, there are no published reports of the crystal structure of this compound. The compound has been described in the literature as an oil, a physical state that is not amenable to single-crystal X-ray diffraction analysis. pressbooks.pub Therefore, its solid-state structure and packing arrangement remain undetermined.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Conformation in Solution

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, serves as a powerful analytical tool for the stereochemical analysis of chiral molecules such as this compound. This non-destructive technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample, providing critical information on both its enantiomeric purity and its three-dimensional structure in solution.

Enantiomeric Excess (ee) Determination:

The determination of enantiomeric excess (% ee) is a crucial aspect of asymmetric synthesis and chiral separations. CD spectroscopy offers a rapid and sensitive method for this purpose. The magnitude of the CD signal, typically reported as ellipticity (θ) or differential absorption (ΔA), is directly proportional to the concentration difference between the two enantiomers in a sample.

For a given enantiomer of this compound, the CD spectrum will exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores (e.g., the bromophenyl group). Its mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. unipi.it A racemic mixture (50:50 of both enantiomers) will be CD-silent.

The % ee of a non-racemic sample can be quantified by comparing its CD signal intensity to that of a pure enantiomeric standard. nih.gov A calibration curve can be constructed by plotting the CD intensity at a specific wavelength against known % ee values. This relationship is described by the equation:

% ee = ([θ]sample / [θ]max) × 100%

where [θ]sample is the molar ellipticity of the sample and [θ]max is the molar ellipticity of the pure enantiomer. This approach allows for high-throughput screening and quality control in synthetic processes aiming to produce enantiomerically enriched this compound. nih.govacs.org

Hypothetical Data for Enantiomeric Excess Determination

The following interactive table illustrates hypothetical CD data that could be obtained for samples of this compound with varying enantiomeric excess. The data is measured at the wavelength of maximum absorption (λmax) for the primary Cotton effect.

| Sample ID | Enantiomeric Excess (% ee) of (R)-enantiomer | Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹) |

| STD-01 | 100% (Pure R) | +50.0 |

| SAM-01 | 90% | +45.0 |

| SAM-02 | 75% | +37.5 |

| SAM-03 | 50% | +25.0 |

| SAM-04 | 25% | +12.5 |

| SAM-05 | 0% (Racemate) | 0.0 |

| STD-02 | -100% (Pure S) | -50.0 |

Conformational Analysis in Solution:

CD spectroscopy is exceptionally sensitive to the spatial arrangement of atoms and chromophores within a molecule. unipi.it The sign and intensity of the Cotton effects are dictated by the relative orientation of the chromophore (the bromophenyl group) and the chiral center (-CH(OH)CF₂H). Therefore, different solution-state conformations of this compound, which would feature distinct dihedral angles between these groups, are expected to produce different CD spectra.

The study of the molecule's conformation in solution typically involves a synergistic approach combining experimental CD measurements with theoretical calculations. nih.govmdpi.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the theoretical CD spectra for various stable conformers (rotamers) of the molecule. nih.govmdpi.com

By comparing the experimentally measured CD spectrum with the theoretically calculated spectra for each possible conformer, the predominant conformation in a given solvent can be identified. nih.gov This analysis provides valuable insight into the non-covalent interactions, such as intramolecular hydrogen bonding or steric hindrance, that govern the molecule's preferred three-dimensional structure in solution. This structural information is vital for understanding its reactivity and potential interactions with other chiral molecules or biological systems.

Theoretical and Computational Chemistry for Molecular Understanding

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to determine the electronic structure and equilibrium geometry of molecules. DFT methods are particularly popular due to their balance of accuracy and computational cost.

For 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol, these calculations would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy, corresponding to the most stable molecular structure at 0 Kelvin. The output provides key geometric parameters. While specific data for the title compound is not published, illustrative parameters can be derived from standard bond lengths and calculations on similar structures.

Illustrative Data Table: Predicted Molecular Geometry Parameters This table presents hypothetical, yet chemically reasonable, geometric parameters for the lowest-energy conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | C(aryl)-Br | 1.91 |

| C(aryl)-C(alcohol) | 1.52 | |

| C(alcohol)-O | 1.43 | |

| C(alcohol)-C(fluoro) | 1.54 | |

| C-F | 1.36 | |

| O-H | 0.97 | |

| Bond Angles (°) ** | C-C-Br (aryl) | 119.5 |

| C(aryl)-C(alcohol)-O | 110.0 | |

| O-C(alcohol)-C(fluoro) | 109.5 | |

| F-C-F | 106.0 | |

| Dihedral Angle (°) ** | C(aryl)-C(aryl)-C(alcohol)-O | ~60 |

These calculations also yield fundamental electronic properties such as the distribution of electron density, molecular orbital shapes and energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential map, which indicates regions of positive and negative charge.

Conformational Analysis and Potential Energy Surface Mapping

This compound has rotational freedom around several single bonds, primarily the C(aryl)-C(alcohol) and C(alcohol)-O bonds, leading to various possible three-dimensional arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points or transition states).

A potential energy surface (PES) scan is performed by systematically rotating one or more dihedral angles and calculating the energy at each step. This mapping reveals the relative stability of different conformers. For halogenated benzyl (B1604629) alcohols, studies show that intramolecular hydrogen bonding plays a key role. rsc.orgrsc.org In this compound, a key conformational question would be the orientation of the hydroxyl group. It could potentially form a weak intramolecular hydrogen bond with the fluorine atoms or the bromine atom, or it may orient away from them.

Studies on ortho-halogenated benzyl alcohols have shown that an intramolecular OH···X (where X is a halogen) hydrogen bond often stabilizes a chiral conformation. rsc.orgrsc.org Although the bromine in the title compound is in the meta position, similar weak interactions could influence conformational preference. The difluoromethyl group's strong electronegativity would also significantly influence the molecule's rotational profile. The most stable conformers are those that best balance steric hindrance and favorable electronic interactions like hydrogen bonding and dipole alignment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic magnetic shielding constants for each nucleus.

The typical workflow involves:

Performing a thorough conformational search to identify all low-energy conformers.

Optimizing the geometry of each conformer.

Calculating the magnetic shielding constants for each nucleus in each conformer.

Averaging the results based on the predicted population of each conformer using a Boltzmann distribution.

Converting the final shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

This process yields predicted ¹H and ¹³C chemical shifts. Proton-proton coupling constants (J-couplings) can also be calculated, which depend on the dihedral angles between the coupled protons in the stable conformers. While specific predicted values for this compound are not available, the methodology provides a powerful tool for distinguishing between possible isomers or assigning experimental spectra. uncw.edu

Illustrative Data Table: Framework for Predicted ¹H NMR Parameters This table illustrates the type of data that would be generated from computational NMR prediction. The values are not calculated and serve only as a structural example.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H (on C-alcohol) | ~5.0 | Triplet of doublets (td) | J(H-F) ≈ 10-15, J(H-H) ≈ 4-6 |

| H (on C-fluoro) | ~6.0 | Triplet (t) | J(H-F) ≈ 55-60 |

| H (Aromatic) | 7.2 - 7.6 | Multiplets (m) | - |

| H (Alcohol) | 2.5 - 4.0 | Broad singlet (br s) | - |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to explore the potential reactivity of this compound. By modeling a proposed reaction pathway, chemists can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, which determines the reaction rate.

For example, one might model the mechanism of an oxidation reaction converting the alcohol to the corresponding ketone, or a substitution reaction where the hydroxyl group is replaced. Computational studies on related C-F bond activation reactions in benzyl fluorides have utilized DFT to show how hydrogen-bond donors can stabilize the transition state. nih.gov A similar approach could be used to study reactions involving the C-Br or C-O bonds in the title compound, providing a detailed, step-by-step understanding of bond-breaking and bond-forming events.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Fluorinated Alcohols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. nih.gov For a class of compounds like fluorinated benzyl alcohols, a QSAR model could be developed to predict properties such as toxicity, membrane permeability, or receptor binding affinity.

The development of a QSAR model involves several steps:

Data Collection: A dataset of related fluorinated alcohols with experimentally measured activity (the "training set") is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing connectivity), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best relates a subset of the calculated descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal validation techniques and, ideally, an external set of compounds not used in the model's creation.

For fluorinated aromatic compounds, descriptors related to hydrophobicity (like the octanol-water partition coefficient, logP) and electronic character (like Hammett constants or calculated partial charges) are often crucial in predicting toxicity. nih.gov QSAR studies on benzyl alcohols have shown that their toxic mechanisms can be linked to hydrophobicity and electronic effects that influence radical formation. nih.gov A validated QSAR model could then be used to predict the activity of this compound without the need for direct experimental measurement.

Reactivity Profiles and Transformational Chemistry of 1 3 Bromophenyl 2,2 Difluoroethan 1 Ol

Chemical Transformations at the Bromine Substituent

The bromine atom on the phenyl ring is a key site for strategic modifications, enabling the introduction of a wide range of substituents through modern organometallic chemistry.

Cross-Coupling Reactivity with Various Coupling Partners

The carbon-bromine bond in 1-(3-bromophenyl)-2,2-difluoroethan-1-ol is amenable to participation in numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. While the hydroxyl group may sometimes require protection depending on the reaction conditions, its presence generally does not inhibit these coupling processes.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgbeilstein-journals.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This transformation is a powerful tool for the vinylation of aromatic rings.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgscirp.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It facilitates the coupling of the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands, to yield an arylamine. wikipedia.orgorganic-chemistry.org

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Typical Catalyst/Reagents | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Stilbene derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Arylamine derivative |

Directed Ortho Metalation and Subsequent Electrophilic Quenches

Directed ortho metalation (DoM) is a powerful regioselective functionalization strategy where a directing metalation group (DMG) guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.orgchem-station.com In this compound, both the bromine atom and the hydroxyl group of the side chain can potentially direct metalation.

The hydroxyl group, upon deprotonation by the organolithium base to form a lithium alkoxide, can act as a DMG, directing a second deprotonation to the C-2 or C-4 positions of the aromatic ring. baranlab.orgharvard.edu However, halogens are also known to direct metalation. The regiochemical outcome is therefore dependent on the relative directing ability of the in situ-formed lithium alkoxide versus the bromine atom, as well as reaction conditions such as the base used and temperature. The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes, ketones), allowing for the regioselective introduction of a new substituent ortho to the directing group. wikipedia.org

Halogen-Dance Rearrangements and Regioselective Functionalization

The halogen dance is a base-catalyzed isomerization reaction wherein a halogen atom migrates from its original position on an aromatic ring to a different one. wikipedia.org This process is driven by the formation of the most thermodynamically stable aryl anion intermediate. wikipedia.org For bromobenzene (B47551) derivatives, treatment with a strong, hindered base like lithium diisopropylamide (LDA) can induce deprotonation of the aromatic ring, initiating the rearrangement. beilstein-archives.orgias.ac.in

In the case of this compound, the electron-withdrawing nature of the 1-hydroxy-2,2-difluoroethyl substituent would influence the stability of any adjacent carbanion. Deprotonation could lead to an aryl anion that facilitates bromine migration to a thermodynamically more favorable position. The newly formed organometallic species can then be trapped by an electrophile, achieving functionalization at a position that might be inaccessible through other means. wikipedia.orgresearchgate.net This method offers a unique pathway for regioselective functionalization by leveraging the migratory aptitude of the bromine substituent under basic conditions. wikipedia.org

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a versatile functional handle for various chemical transformations, allowing for the modification of the molecule's electronic and physical properties.

Oxidation Reactions to Difluoromethyl Ketones

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(3-bromophenyl)-2,2-difluoroethan-1-one. Aryl difluoromethyl ketones are valuable synthetic intermediates and structural motifs in medicinal chemistry. fluorine1.runih.gov While standard oxidation reagents can be employed, specific conditions are often required for fluorinated alcohols to achieve high yields. Research has shown that an oxidizing system composed of Oxone® in conjunction with a sodium 2-iodobenzenesulfonate additive is highly effective for the oxidation of fluoroalkyl-substituted secondary alcohols, providing the desired difluoroacetophenone derivatives in high yield. fluorine1.ru Other methods for synthesizing difluoromethyl ketones often involve multi-step sequences starting from different precursors. qmul.ac.uk

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly under milder conditions using an acyl chloride or acid anhydride (B1165640) in the presence of a base. The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and an azodicarboxylate, is another effective method for the esterification of secondary alcohols like the one present in the target molecule. researchgate.net

Etherification: The formation of an ether can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org This reaction allows for the introduction of a variety of alkyl or aryl groups onto the oxygen atom.

Deoxygenation Pathways

The removal of the hydroxyl group from this compound, a process known as deoxygenation, transforms the alcohol into 1-(3-bromophenyl)-2,2-difluoroethane. A prominent method for achieving this transformation on secondary alcohols is the Barton-McCombie deoxygenation. alfa-chemistry.comwikipedia.org This radical-based reaction offers a powerful tool for chemoselectively replacing a hydroxyl group with a hydrogen atom under relatively mild conditions. nrochemistry.com

The process begins with the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate or thionoester. wikipedia.orgnrochemistry.com This is achieved by treating the alcohol with a base like sodium hydride (NaH), followed by carbon disulfide (CS₂) and then an alkyl halide such as methyl iodide (MeI). nrochemistry.com The resulting thiocarbonyl intermediate is then subjected to a radical chain reaction.

The reaction is initiated by a radical initiator, most commonly azobisisobutyronitrile (AIBN), which, upon heating, generates radicals. These radicals abstract a hydrogen atom from a hydrogen source, typically a tin hydride like tributyltin hydride (Bu₃SnH), to form a tributylstannyl radical (Bu₃Sn•). wikipedia.org This tin radical attacks the sulfur atom of the thiocarbonyl group, leading to the cleavage of the C-O bond and the formation of a carbon-centered radical at the benzylic position. wikipedia.org This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final deoxygenated product and regenerate the tributylstannyl radical, thus propagating the chain reaction. nrochemistry.com The formation of a very stable tin-sulfur bond provides the thermodynamic driving force for the reaction. organic-chemistry.org

Due to the toxicity and difficulty in removing tin-based reagents, alternative hydrogen sources have been developed, including silanes like poly(methylhydrosiloxane) (B7799882) (PMHS) used in conjunction with tributyltin oxide. wikipedia.org

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Intermediate Formation | Conversion of the alcohol to a thiocarbonyl derivative. | NaH, CS₂, MeI |

| 2. Radical Initiation | Generation of initiator radicals. | AIBN (heated) |

| 3. Radical Propagation | Formation of the alkyl radical and subsequent hydrogen abstraction. | Bu₃SnH or alternative H-donors |

| 4. Product Formation | Yields the deoxygenated alkane. | 1-(3-Bromophenyl)-2,2-difluoroethane |

Reactivity at the gem-Difluoroethyl Moiety

The gem-difluoroethyl group (-CHF₂) significantly influences the reactivity of the molecule. The two fluorine atoms are powerful electron-withdrawing groups, which polarizes the adjacent C-F and C-H bonds and renders the difluoromethylene carbon electrophilic. nih.gov This electronic feature opens up pathways for both nucleophilic attack and elimination reactions.

The carbon atom of the difluoromethylene (-CF₂-) group is electron-deficient due to the high electronegativity of the attached fluorine atoms. nih.gov This inherent electrophilicity makes it a potential site for nucleophilic attack. In related systems like gem-difluoroalkenes, this position is known to be highly susceptible to attack by nucleophiles. nih.govacs.org While nucleophilic substitution on a saturated, fluorine-bearing carbon (an Sₙ2 reaction) is generally challenging, the electronic properties of this specific molecule could facilitate such reactions under certain conditions.

For a reaction to occur at this site, it would likely involve either the displacement of a fluoride (B91410) ion or a more complex pathway. For instance, if the neighboring hydroxyl group is converted into a good leaving group, an intramolecular nucleophilic attack could potentially occur, although this is speculative. More commonly, reactions involving external nucleophiles would require harsh conditions or specific activation. Research on β,β-difluorostyrenes has shown that nucleophilic addition of thiols can occur, but the resulting anionic intermediate is prone to rapidly eliminating a fluoride ion. nih.gov Preventing this elimination is a key challenge in achieving fluorine-retentive functionalization. nih.gov

This compound can undergo elimination reactions to form unsaturated fluoroalkenes. These reactions typically proceed via E1 or E2 mechanisms, depending on the reaction conditions. libretexts.org The product distribution is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Elimination (E1 Pathway): Under strong acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring but destabilized by the inductive effect of the adjacent -CHF₂ group. A weak base (e.g., water or the conjugate base of the acid) can then abstract a proton from the adjacent difluoromethyl carbon to form the gem-difluoroalkene, 1-(3-bromophenyl)-2,2-difluorovinylbenzene.

Base-Induced Elimination (E2 Pathway): In the presence of a strong, non-nucleophilic base, a concerted E2 elimination can occur. libretexts.org The base would abstract the acidic proton from the -CHF₂ group, while simultaneously the C-O bond breaks (after conversion of -OH to a better leaving group, like a tosylate) to form the double bond. The acidity of the C-H bond is enhanced by the two adjacent fluorine atoms, facilitating its removal. It is noteworthy that eliminations involving fluorine as a leaving group can sometimes favor the formation of the less substituted alkene (the Hofmann product), deviating from Zaitsev's rule. masterorganicchemistry.com

| Pathway | Mechanism | Conditions | Key Intermediate | Likely Major Product |

|---|---|---|---|---|

| E1 (Dehydration) | Two-step, unimolecular | Strong acid, heat | Benzylic carbocation | 1-(3-Bromophenyl)-2,2-difluorovinylbenzene |

| E2 | One-step, bimolecular | Strong, non-nucleophilic base | Concerted transition state | 1-(3-Bromophenyl)-2,2-difluorovinylbenzene |

Chemo-, Regio-, and Stereoselective Reactions

The multifunctional nature of this compound allows for selective transformations where one functional group reacts in preference to others.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. For instance, the hydroxyl group can be selectively oxidized to the corresponding ketone, 2,2-difluoro-1-(3-bromophenyl)ethan-1-one, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), without affecting the C-Br or C-F bonds. Conversely, the Barton-McCombie reaction is a chemoselective deoxygenation of the alcohol. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, could potentially be performed chemoselectively at the C-Br bond, leaving the alcohol and difluoromethyl groups intact. nih.gov

Regioselectivity : This describes the preference for bond formation or cleavage at one position over all other possible positions. In elimination reactions, the formation of the Zaitsev product over the Hofmann product is an example of regioselectivity. masterorganicchemistry.com For reactions on the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the existing bromo and 1-hydroxy-2,2-difluoroethyl substituents would determine the position of the new substituent, thus controlling the regiochemical outcome.

Stereoselectivity : The benzylic carbon bearing the hydroxyl group is a chiral center. Therefore, reactions involving this center are subject to stereochemical control. The synthesis of this compound via the reduction of its corresponding ketone can be performed stereoselectively using chiral reducing agents to yield an excess of one enantiomer (R or S). Studies on the reduction of analogous aryl trifluoromethyl ketones have shown that high stereoselectivity can be achieved. Subsequent reactions at this stereocenter can proceed with either retention or inversion of configuration, leading to diastereomerically or enantiomerically enriched products.

| Compound Name |

|---|

| This compound |

| 1-(3-Bromophenyl)-2,2-difluoroethane |

| Sodium hydride |

| Carbon disulfide |

| Methyl iodide |

| Azobisisobutyronitrile (AIBN) |

| Tributyltin hydride |

| Poly(methylhydrosiloxane) (PMHS) |

| Tributyltin oxide |

| 1-(3-Bromophenyl)-2,2-difluorovinylbenzene |

| 2,2-Difluoro-1-(3-bromophenyl)ethan-1-one |

| Pyridinium chlorochromate (PCC) |

Applications As a Pivotal Synthetic Intermediate

Versatile Building Block in the Synthesis of Complex Organic Molecules

As a foundational building block, 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol offers chemists a reliable starting point for constructing intricate molecular architectures. Organic building blocks are fundamental components for the bottom-up assembly of molecules in medicinal chemistry, organic chemistry, and material chemistry bldpharm.com. The presence of both a reactive bromine atom and a desirable fluorinated alcohol functional group within the same molecule allows for a modular and efficient approach to the synthesis of complex targets.

The bromo-functionalization is particularly amenable to popular carbon-carbon bond-forming reactions, which are central to the assembly of complex organic scaffolds. The table below illustrates the potential transformations of the bromophenyl group.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compound |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine |

These reactions enable the extension of the molecular framework, allowing for the synthesis of a wide array of derivatives from a single, readily available intermediate.

Precursor for Advanced Fluorinated Organic Scaffolds with Tunable Properties

The incorporation of fluorine into organic molecules is a widely used strategy to modulate their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability. The difluoromethylene (CF2) group, in particular, is of growing importance in life science products nih.gov. This compound serves as an excellent precursor for advanced fluorinated organic scaffolds, including fluorinated heterocycles, which are prevalent in medicinal chemistry dundee.ac.uke-bookshelf.de.

The synthesis of these scaffolds often involves the initial construction of a core structure using the functionalities of the precursor, followed by further chemical modifications. The properties of the resulting fluorinated scaffolds can be fine-tuned by strategic chemical reactions. For example, the thermal properties of semifluorinated networks based on perfluoropyridine scaffolds have been shown to be readily tunable chemicalbook.com. While specific examples starting from this compound are not extensively documented in readily available literature, the principles of organofluorine chemistry suggest its high potential in creating novel fluorinated materials with tailored characteristics.

Strategic Intermediate for Late-Stage Functionalization in Drug Discovery and Materials Science

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that introduces chemical groups in the final steps of a synthesis. This approach accelerates the generation of new analogues of a lead structure without the need for de novo synthesis rsc.org. LSF allows for the rapid exploration of structure-activity relationships and the optimization of physicochemical and pharmacokinetic properties bldpharm.com. The ability to selectively functionalize a complex molecule at a late stage can significantly improve the efficiency of the drug discovery process bldpharm.commdpi.com.

This compound is an ideal strategic intermediate for LSF. The bromine atom provides a reactive site for introducing a wide range of functional groups into a nearly complete drug candidate or material scaffold. This allows for the diversification of a molecular core at a very late stage, which is a highly desirable feature in modern chemical research. Aromatic C-H bromination is a known application of LSF that provides precursors for further functionalization dundee.ac.uk. The presence of a bromine atom in this compound pre-installs this "handle" for subsequent modifications.

Potential Late-Stage Functionalization Reactions:

| LSF Reaction | Potential Modification | Impact on Properties |

| Cross-Coupling | Introduction of new aryl or alkyl groups | Altering steric bulk, electronics, and solubility |

| Cyanation | Introduction of a nitrile group | Modulating polarity and metabolic stability |

| Amination | Introduction of primary or secondary amines | Introducing basic centers for salt formation |

Utilization in Radiochemistry for the Synthesis of Fluorine-18 Labeled Probes

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of probes labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F) mdpi.com. The synthesis of these ¹⁸F-labeled probes often involves the late-stage introduction of the radionuclide into a precursor molecule.

The bromo-aromatic structure of this compound makes it a suitable precursor for the synthesis of ¹⁸F-labeled probes. The bromine atom can be replaced with ¹⁸F through nucleophilic aromatic substitution, although this typically requires activation of the aromatic ring. More commonly, the bromophenyl group can be converted to other functionalities, such as a stannyl or boronic ester group, which are excellent precursors for radiofluorination reactions. For instance, copper-mediated radiofluorodestannylation is a method used for the preparation of ¹⁸F-labeled arenes from arylstannyl substrates nih.gov.

A multi-step strategy is often employed for radiolabeling complex molecules. mdpi.com This can involve the synthesis of an ¹⁸F-labeled building block which is then coupled to the target molecule. For example, a one-pot, three-step radiolabeling strategy has been developed to introduce Fluorine-18 into a non-activated aromatic position. mdpi.com The synthesis of ¹⁸F-labeled probes is a critical area of research for the development of new diagnostic tools for a variety of diseases.

Green Chemistry Principles and Sustainable Synthesis

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of β-difluoro alcohols often involves multi-step processes that may use hazardous reagents and generate significant waste. A primary route to 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is the reduction of 1-(3-bromophenyl)-2,2-difluoroethan-1-one. Developing an environmentally benign version of this route focuses on several key areas:

Safer Reagents: Conventional reduction methods might employ metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). While effective, these reagents can be hazardous, require stoichiometric amounts, and involve difficult aqueous workups that generate substantial waste streams. A greener approach involves catalytic hydrogenation, which uses molecular hydrogen (H₂) as the reductant—a reagent whose only byproduct is water, or in this case, no byproduct at all.

Alternative Solvents: The choice of solvent is critical. Many organic syntheses rely on volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry encourages the use of safer solvents such as water, supercritical fluids (like CO₂), ionic liquids, or bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). For the synthesis of fluorinated alcohols, exploring reactions in water or under solvent-free conditions represents a significant step toward an environmentally benign process. researchgate.net

Energy Efficiency: Reactions conducted at ambient temperature and pressure are preferred to reduce energy consumption. Microwave-assisted synthesis is another technique that can accelerate reaction rates, often leading to higher yields in less time and with lower energy input compared to conventional heating. nih.gov

Optimization for High Atom Economy and Reduced Waste Generation

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com The ideal reaction has a 100% atom economy.

The synthesis of this compound can be analyzed for its atom economy:

Addition Reactions: The most atom-economical reactions are additions, including catalytic hydrogenation. In the reduction of 1-(3-bromophenyl)-2,2-difluoroethan-1-one with H₂, all atoms from the hydrogen molecule are incorporated into the product, representing a 100% atom economy for that step. jocpr.com

Substitution and Elimination Reactions: In contrast, the synthesis of the precursor ketone and other synthetic steps may have lower atom economies. For example, deoxyfluorination of a corresponding α-hydroxy ketone using reagents like diethylaminosulfur trifluoride (DAST) is known to have poor atom economy, generating significant sulfur-based byproducts. acsgcipr.org

To quantify the environmental impact beyond atom economy, the E-factor (Environmental Factor) is often used. It is the ratio of the mass of total waste generated to the mass of the desired product. A lower E-factor signifies a greener process. By choosing catalytic routes over stoichiometric ones, the E-factor for the synthesis of this compound can be significantly reduced. For instance, research into green routes for other complex molecules has demonstrated that optimizing synthesis can dramatically lower the E-factor, confirming a smaller environmental footprint. e3s-conferences.org

Table 1: Comparison of Atom Economy for Different Reduction Methods This table presents a conceptual comparison based on general reaction mechanisms.

| Reduction Method | Reactants | Products | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Catalytic Hydrogenation | 1-(3-Bromophenyl)-2,2-difluoroethan-1-one + H₂ | This compound | None | 100% |

| Sodium Borohydride Reduction | 4 x Ketone + NaBH₄ + 4H₂O | 4 x Alcohol + NaB(OH)₄ | NaB(OH)₄ | <100% |

| Lithium Aluminum Hydride Reduction | 4 x Ketone + LiAlH₄ + 4H₂O | 4 x Alcohol + LiOH + Al(OH)₃ | LiOH, Al(OH)₃ | <100% |

Exploration of Catalytic Systems for Sustainable Production

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy requirements. For the production of this compound, several catalytic systems are relevant.

Homogeneous and Heterogeneous Catalysis: The catalytic hydrogenation of the precursor ketone can be achieved using catalysts based on precious metals like palladium (Pd), platinum (Pt), or ruthenium (Ru). While highly effective, these metals are expensive and can pose toxicity concerns. A greener alternative is the use of heterogeneous catalysts (e.g., Pd on carbon), which can be easily separated from the reaction mixture and recycled, reducing waste and cost. There is also a drive to develop catalysts based on more abundant and less toxic metals like iron (Fe), nickel (Ni), or copper (Cu).

Asymmetric Catalysis: If a specific enantiomer of the alcohol is desired, asymmetric catalysis is essential. This avoids the need for classical resolution, a process that is inherently wasteful as it discards at least 50% of the material. Chiral catalysts, such as those based on iridium complexes, have been developed for the asymmetric hydrogenation of related fluorinated alcohols, achieving high enantioselectivity. researchgate.net

Biocatalysis: Enzymes offer an exceptionally green catalytic alternative. Ketoreductase enzymes can reduce ketones to alcohols with near-perfect stereoselectivity under mild conditions (ambient temperature and pressure in aqueous media). This approach avoids the use of heavy metals and organic solvents, making it a highly sustainable option for producing enantiomerically pure this compound.

Design of Flow Chemistry Protocols for Efficient Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages that align with green chemistry principles.

Enhanced Safety and Control: Flow reactors handle only small volumes of material at any given time, which significantly improves safety, especially when dealing with hazardous reagents or highly exothermic reactions. The superior heat and mass transfer in microreactors allows for precise control over reaction parameters, often leading to higher yields and purities. flinders.edu.au

Increased Efficiency and Scalability: The automation and continuous nature of flow chemistry can lead to higher throughput and more efficient production. Scaling up a process often involves running the system for a longer duration rather than using larger, more hazardous reactors. This makes the process more adaptable and economical.

Integration of Processes: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process. flinders.edu.au For the synthesis of this compound, a multi-step flow system could potentially telescope the formation of the ketone precursor, its subsequent catalytic reduction, and initial purification, thereby minimizing manual handling, solvent use, and waste generation. uc.pt For example, a packed-bed reactor containing a heterogeneous catalyst could be used for the reduction step, allowing the product to flow through for collection while the catalyst remains in the reactor for continuous reuse.

By integrating these green chemistry principles, the synthesis of this compound can be transformed from a conventional batch process into a modern, sustainable, and efficient manufacturing route.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.